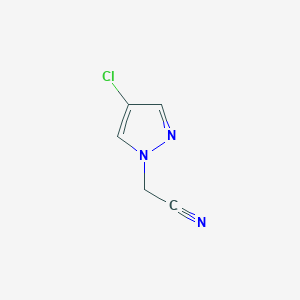

(4-chloro-1H-pyrazol-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFWSTXCHGXTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554638 | |

| Record name | (4-Chloro-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113336-23-5 | |

| Record name | 4-Chloro-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113336-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1h Pyrazol 1 Yl Acetonitrile and Structural Analogs

Convergent and Divergent Synthetic Pathways

De Novo Pyrazole (B372694) Ring Formation

Building the pyrazole core from the ground up provides a high degree of flexibility in introducing desired substituents at various positions of the heterocyclic ring. This can be achieved through classical cyclization reactions or more modern multi-component reaction strategies.

The most traditional and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. In the context of synthesizing precursors for (4-chloro-1H-pyrazol-1-yl)acetonitrile, this would typically involve a hydrazine bearing an N-acetonitrile group.

A general representation of this cyclization is the reaction of a β-keto-nitrile with a substituted hydrazine. The regioselectivity of the condensation is a critical aspect, often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For instance, the reaction of hydrazine hydrate with a 1,3-dielectrophilic species can lead to the formation of the pyrazole ring. Subsequent functionalization would then be required to introduce the chloro and acetonitrile (B52724) groups at the desired positions.

A direct cyclization/chlorination strategy has also been reported for the synthesis of 4-chloropyrazoles. This approach utilizes 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent, allowing for the direct formation of 4-chloropyrazoles from hydrazines under mild conditions. This one-pot method streamlines the synthesis by combining the ring formation and chlorination steps heteroletters.org.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Hydrazone | TCCA | Mild | 4-chloropyrazole | up to 92 |

Table 1: Representative Cyclization/Chlorination for 4-chloropyrazole Synthesis heteroletters.org

Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.

One notable approach involves a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine. This strategy allows for the rapid assembly of the pyrazole core with various substituents. While not directly yielding this compound, this method can be adapted to produce precursors that can be further elaborated. For instance, by choosing appropriate starting materials, a pyrazole with substituents amenable to conversion into the chloro and acetonitrile groups can be synthesized.

Another powerful MCR strategy for pyrazole synthesis is the 1,3-dipolar cycloaddition of in situ generated nitrile imines with alkenes or alkynes. This method offers excellent control over regioselectivity. By employing an appropriately substituted nitrile imine and a dipolarophile, a wide array of substituted pyrazoles can be accessed. The challenge in applying this to the synthesis of the target compound lies in the selection of precursors that would lead to the desired 4-chloro and 1-acetonitrile substitution pattern.

Functionalization of Pre-existing Pyrazole Scaffolds

An alternative and often more direct approach to this compound involves the sequential functionalization of a readily available pyrazole starting material. This strategy hinges on the ability to control the regioselectivity of two key transformations: halogenation at the C4 position and the introduction of the acetonitrile group at the N1 position.

The C4 position of the pyrazole ring is generally the most electron-rich and thus susceptible to electrophilic substitution. This inherent reactivity allows for the regioselective introduction of a chlorine atom. A well-established method for the C4-chlorination of pyrazoles involves the use of hypochloric acid or its salts, such as sodium hypochlorite (NaOCl). A patented process describes the reaction of a pyrazole with NaOCl in an aqueous medium, in the substantial absence of carboxylic acid, to afford the corresponding 4-chloropyrazole in high yield google.com. The reaction proceeds under mild conditions and is highly selective for the C4 position.

| Starting Pyrazole | Chlorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Pyrazole | NaOCl (8.7% aq. solution) | Water | < 30 | 4-chloropyrazole | 99 |

Table 2: Regioselective C4-Chlorination of Pyrazole google.com

Other chlorinating agents such as sulfuryl chloride (SO2Cl2) and N-chlorosuccinimide (NCS) can also be employed for the C4-chlorination of pyrazoles, often with good to excellent regioselectivity depending on the substrate and reaction conditions.

The introduction of the acetonitrile moiety at the N1 position of the pyrazole ring is typically achieved through N-alkylation with a suitable two-carbon electrophile bearing a nitrile group. The most common reagent for this transformation is chloroacetonitrile (ClCH2CN).

The N-alkylation of a 4-chloropyrazole with chloroacetonitrile is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby generating a more nucleophilic pyrazolate anion. The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the yield of the desired N1-alkylated product. Common bases include alkali metal carbonates (e.g., K2CO3, Cs2CO3), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (CH3CN), and acetone are frequently used.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-chloropyrazole | Chloroacetonitrile | K2CO3 | DMF | Room Temp. | This compound | (Not specified) |

| 4-chloropyrazole | Bromoacetonitrile | NaH | THF | 0 to Room Temp. | This compound | (Not specified) |

Table 3: Representative Conditions for N-Alkylation of 4-chloropyrazole

The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles can sometimes be an issue, potentially leading to a mixture of N1 and N2 isomers. However, for 4-substituted pyrazoles, alkylation generally occurs predominantly at the N1 position due to steric hindrance from the C5 substituent.

Catalytic and Green Chemistry Approaches in Synthesis

Transition-Metal-Catalyzed Transformations (e.g., Palladium, Copper)

Transition-metal catalysis offers powerful and versatile methods for the synthesis of pyrazole derivatives, including structures analogous to this compound. These catalytic systems enable the formation of C-C and C-heteroatom bonds with high efficiency and regioselectivity, often under milder conditions than traditional methods. rsc.org Recent advancements have focused on the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials and provides a more atom-economical approach to a wide array of functionalized pyrazoles. rsc.org

Palladium and copper catalysts are among the most extensively used in pyrazole synthesis. mdpi.com Copper-catalyzed reactions, for instance, are particularly effective for N-arylation, allowing for the introduction of various aryl substituents at the N1 position of the pyrazole ring. beilstein-journals.org One notable copper-catalyzed three-component synthesis involves the reaction of enaminones, hydrazine, and aryl halides to produce 1,3-substituted pyrazoles. beilstein-journals.org This method highlights the ability of copper catalysis to facilitate C-N bond formation in a one-pot fashion. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have also been employed to introduce substituents at various positions on the pyrazole ring. These reactions typically require a pre-halogenated pyrazole, such as a chloro-substituted derivative, to proceed. The versatility of palladium catalysis allows for the formation of a wide range of C-C bonds, enabling the synthesis of complex pyrazole-containing molecules.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper | C-N Coupling | Enaminones, Hydrazine, Aryl Halides | 1,3-Substituted Pyrazoles | beilstein-journals.org |

| Palladium | Cross-Coupling | Halogenated Pyrazoles, Boronic Acids/Alkenes | Aryl/Vinyl-Substituted Pyrazoles | rsc.org |

Metal-Free Synthetic Protocols

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches for the synthesis of pyrazoles have gained significant attention. These protocols often rely on the inherent reactivity of the starting materials and the use of non-metallic promoters or catalysts. A notable example is the [3+2] annulation of hydrazones with activated olefins. researchgate.net This method allows for the synthesis of trisubstituted pyrazoles without the need for a metal catalyst. researchgate.net

Another metal-free strategy involves the 1,3-dipolar cycloaddition of in situ generated nitrilimines with δ-allenoates, which provides a route to 1,3,5-trisubstituted pyrazole-4-carboxylates and -carboxamides. researchgate.net Furthermore, an efficient metal-free synthesis of pyrazoles and chromenopyrazoles has been developed from aldehyde hydrazones and acetylenic esters in the presence of trifluoroacetic acid. researchgate.net This reaction proceeds with high selectivity under mild conditions and demonstrates good functional group tolerance. researchgate.net Iodine has also been utilized as a catalyst in a metal-free, cascade reaction to produce amino pyrazole thioether derivatives, where it acts as both a Lewis acid and an oxidant. rsc.org

| Method | Key Reaction | Starting Materials | Product Type | Reference |

| Annulation | [3+2] Annulation | Hydrazones, Activated Olefins | Trisubstituted Pyrazoles | researchgate.net |

| Cycloaddition | 1,3-Dipolar Cycloaddition | Nitrilimines, δ-Allenoates | 1,3,5-Trisubstituted Pyrazole-4-carboxylates | researchgate.net |

| Annulation | Annulation | Aldehyde Hydrazones, Acetylenic Esters | Pyrazoles and Chromenopyrazoles | researchgate.net |

| Cascade Reaction | Michael Addition and Cyclization | Phenylhydrazine hydrochloride, 3-Aminocrotononitrile | Amino Pyrazole Thioether Derivatives | rsc.org |

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Solvent-free reactions, often conducted by grinding the reactants together, and reactions in aqueous media are two prominent examples of such approaches. researchgate.netthieme-connect.com

Solvent-free conditions have been successfully applied to the multicomponent synthesis of fully substituted pyrazoles using tetrabutylammonium peroxydisulfate (TBA)2S2O8 as a catalyst. rsc.org This method offers high yields, regioselectivity, and short reaction times under neutral conditions. rsc.org Similarly, SrFe12O19 magnetic nanoparticles have been used as a catalyst for the one-pot, multicomponent synthesis of coumarin-functionalized pyrazoles under solvent-free conditions, highlighting the simplicity and high product yields of this approach. rsc.org

Aqueous media provide an environmentally benign alternative to organic solvents. thieme-connect.com The synthesis of multisubstituted 5-aminopyrazoles has been achieved through a three-component condensation in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a catalyst. rsc.org The water-soluble nature of the catalyst facilitates the interaction of the reactants, leading to rapid reaction times. rsc.org Furthermore, the use of cetyltrimethylammonium bromide (CTAB) in water has been reported for the synthesis of tetrasubstituted pyrazoles from arylaldehydes, ethyl acetoacetate, and hydrazine derivatives. thieme-connect.com

| Condition | Catalyst/Promoter | Reaction Type | Product | Reference |

| Solvent-Free | (TBA)2S2O8 | Multicomponent Reaction | Fully Substituted Pyrazoles | rsc.org |

| Solvent-Free | SrFe12O19 Magnetic Nanoparticles | Multicomponent Reaction | Coumarin-Functionalized Pyrazoles | rsc.org |

| Aqueous Medium | Sodium p-toluene sulfonate (NaPTS) | Three-Component Condensation | Multisubstituted 5-Aminopyrazoles | rsc.org |

| Aqueous Medium | Cetyltrimethylammonium bromide (CTAB) | One-Pot Synthesis | Tetrasubstituted Pyrazoles | thieme-connect.com |

Preparation of Key Synthetic Intermediates

Iminoacetonitrile and Cyanoacetohydrazide Intermediates

Iminoacetonitrile and cyanoacetohydrazide are versatile building blocks in the synthesis of various heterocyclic compounds, including pyrazole derivatives. Cyanoacetohydrazide, in particular, possesses multiple reactive sites—a cyano group, an active methylene (B1212753) group, a carbonyl group, and a hydrazino moiety—making it a valuable precursor for a wide range of heterocyclic systems. ijarsct.co.in

The reaction of cyanoacetohydrazide with various electrophiles and nucleophiles can lead to the formation of pyrazole rings. For instance, reacting cyanoacetohydrazide with chloroacetyl chloride yields N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which can then be cyclized to form a pyrazole derivative, specifically 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone. mdpi.com This intermediate can be further functionalized to synthesize more complex pyrazole-containing molecules. mdpi.com

The versatility of cyanoacetohydrazide extends to its use in multicomponent reactions for the synthesis of pyrazoles and other heterocycles. ijarsct.co.in These reactions often proceed with high atom economy and allow for the rapid construction of molecular diversity. ijarsct.co.in

Precursors for Fused Heterocyclic Systems

Pyrazole derivatives, including those derived from this compound, can serve as valuable precursors for the synthesis of fused heterocyclic systems. These fused systems often exhibit enhanced biological and pharmacological activities compared to their monocyclic counterparts. beilstein-journals.org 5-Aminopyrazoles are particularly useful synthons for constructing a variety of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org

The synthesis of these fused systems typically involves the condensation of a 5-aminopyrazole with a suitable bielectrophilic reagent. For example, the reaction of a 5-aminopyrazole with a trifluoromethyl-β-diketone in refluxing acetic acid yields a 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine. beilstein-journals.org Similarly, pyrazole-4-carbaldehydes are versatile precursors for constructing a range of pyrazole-fused heterocycles through cyclization and cyclocondensation reactions. semanticscholar.org For instance, Knoevenagel condensation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone, followed by Michael addition and cyclization, affords a pyrazolo[3,4-b]pyridine derivative. semanticscholar.org

The pyrazole ring can also be fused with other heterocyclic systems like 1,2,3-triazoles to form bicyclic and tricyclic structures. nih.gov These fused systems can be synthesized through various routes, including the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. nih.gov

Chemical Reactivity and Transformation Studies of 4 Chloro 1h Pyrazol 1 Yl Acetonitrile

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in (4-chloro-1H-pyrazol-1-yl)acetonitrile is susceptible to a variety of chemical transformations, including nucleophilic substitution, electrophilic and radical reactions, the formation of organometallic intermediates, and in some cases, ring-opening pathways.

Nucleophilic Substitution at the C4-Chloro Position

The chlorine atom at the C4 position of the pyrazole ring is a key site for nucleophilic substitution reactions. This reactivity is influenced by the electron-withdrawing nature of the pyrazole ring and the attached cyanomethyl group, which can activate the C4 position towards attack by nucleophiles. While specific studies on this compound are not extensively documented, the reactivity of analogous 4-chloropyrazole derivatives suggests that the chloro substituent can be displaced by a range of nucleophiles.

For instance, related 4-chloropyrazole systems have been shown to undergo substitution with amines, thiols, and alkoxides. scholaris.ca These reactions typically proceed under conditions that facilitate nucleophilic aromatic substitution, such as heating in the presence of a base. The general scheme for such reactions is presented in Table 1.

Table 1: General Nucleophilic Substitution Reactions at the C4-Position

| Nucleophile | Product |

|---|---|

| R-NH₂ (Amine) | (4-(Alkyl/Aryl)amino-1H-pyrazol-1-yl)acetonitrile |

| R-SH (Thiol) | (4-(Alkyl/Aryl)thio-1H-pyrazol-1-yl)acetonitrile |

Note: R represents an alkyl or aryl group. Specific reaction conditions and yields for this compound require further investigation.

Electrophilic and Radical Reactions on the Pyrazole Core

The pyrazole ring, although containing two nitrogen atoms, is considered an electron-rich aromatic system and can undergo electrophilic substitution. Theoretical studies and experimental evidence for pyrazole itself indicate that the C4 position is the most susceptible to electrophilic attack due to its higher electron density. bibliomed.org For this compound, electrophilic attack would likely occur at the C3 or C5 positions, as the C4 position is already substituted.

Electrochemical studies on pyrazole and its alkyl derivatives have demonstrated that electrophilic chlorination can occur. researchgate.net During the electrosynthesis of 4-chloropyrazole, the formation of 4,4'-dichloro-1,3'(5')-bipyrazole has been observed as a side product. researchgate.net This suggests that the initially formed 4-chloropyrazole can undergo further reaction, potentially through a radical or subsequent electrophilic process, to form a dimeric structure. While not directly studying the target molecule, this indicates a potential pathway for the formation of bipyrazole derivatives from this compound under certain oxidative conditions.

Organometallic Intermediates and Trapping Reactions (e.g., Magnesiation, Zincation)

The C4-chloro substituent on the pyrazole ring offers a handle for the formation of organometallic intermediates, which can then be used in various cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds.

While specific studies on the magnesiation or zincation of this compound are not detailed in the available literature, the successful use of other 4-halopyrazoles in Suzuki-Miyaura couplings implies that it can act as a suitable coupling partner. researchgate.net The general scheme involves the reaction of the 4-chloropyrazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 4-arylpyrazole.

Table 2: Plausible Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

Note: Ar represents an aryl group. The feasibility and specific conditions for this reaction with this compound would need experimental verification.

Ring Opening and Fragmentation Pathways

The pyrazole ring is generally stable; however, under certain conditions, ring-opening and fragmentation can occur. Studies on related heterocyclic systems, such as pyrazaboles (dimeric boron-containing pyrazole structures), have shown that nucleophilic attack can lead to ring opening. scholaris.ca Although these are specialized systems, it highlights the potential for ring cleavage in pyrazole derivatives when subjected to potent reagents or energetic conditions. Specific ring-opening or fragmentation pathways for this compound have not been reported and would likely require harsh reaction conditions.

Reactivity of the Acetonitrile (B52724) Side Chain

The acetonitrile side chain provides another reactive site within the this compound molecule, primarily centered around the nitrile functional group.

Nitrile Functional Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities. Common transformations include hydrolysis to carboxylic acids or amides, and reduction to primary amines.

In the context of pyrazole derivatives, the conversion of a cyanomethyl group into amides, amidines, and amidoximes has been reported as a strategy to modify the properties of these compounds for biological applications. nih.gov For example, the hydrolysis of the nitrile can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid, (4-chloro-1H-pyrazol-1-yl)acetic acid, or the amide, 2-(4-chloro-1H-pyrazol-1-yl)acetamide, respectively.

Table 3: Potential Transformations of the Acetonitrile Side Chain

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis to Carboxylic Acid | H₃O⁺, heat | (4-chloro-1H-pyrazol-1-yl)acetic acid |

| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (controlled) | 2-(4-chloro-1H-pyrazol-1-yl)acetamide |

These transformations allow for the introduction of new functional groups, expanding the synthetic utility of this compound for the creation of more complex molecules.

Reactions for Annulation and Heterocycle Formation

The this compound scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo-fused pyrimidines and pyridines. The presence of the reactive cyanomethyl group at the N1 position of the pyrazole ring allows for its participation in cyclocondensation reactions to construct new rings.

A primary strategy for annulation involves the reaction of pyrazole derivatives with bifunctional reagents, leading to the formation of fused bicyclic systems. nih.gov One of the most common applications is the synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized as purine (B94841) analogs and have attracted significant interest in medicinal chemistry. researchgate.netnih.gov The general synthesis often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov While this compound itself is not a 5-aminopyrazole, its derivatives can be elaborated to participate in such cyclizations.

Furthermore, the acetonitrile moiety is a key functional group for building fused rings. For instance, related pyrazolylacetonitriles have been utilized in annulation reactions to form novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems. enamine.net This involves the reaction of a pyrazole derivative with a suitable partner to construct a new pyridine (B92270) ring fused to the pyrazole core. enamine.net These reactions highlight the versatility of the cyanomethyl group in constructing complex heterocyclic architectures.

The cyclocondensation reactions leading to these fused systems are often catalyzed by acids or bases and can be influenced by reaction conditions to achieve regioselectivity. nih.govnih.gov

Cross-Coupling and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, including the chloro-substituent on the pyrazole ring and the cyano group of the acetonitrile sidechain. These sites allow for a range of cross-coupling and derivatization reactions to generate a library of functionalized pyrazole compounds.

Formation of Diverse Functionalized Pyrazole Derivatives

The chloro-substituent at the C4 position of the pyrazole ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. rsc.orgnih.gov Although literature on this compound is specific, the reactivity of chloro-pyrazoles is well-documented, allowing for the prediction of its utility in these transformations. researchgate.net For example, Suzuki-Miyaura coupling with various boronic acids would yield 4-aryl or 4-heteroaryl pyrazole derivatives. nih.govmdpi.com

The acetonitrile group provides another avenue for derivatization. This functional group can undergo a variety of chemical transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.

Reduction: Reduction of the nitrile group can lead to the formation of a primary amine, (4-chloro-1H-pyrazol-1-yl)ethanamine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles. rsc.org

These derivatization strategies enable the synthesis of a wide array of pyrazole compounds with diverse functionalities, which is crucial for applications in medicinal chemistry and materials science. mdpi.comnih.govorientjchem.org

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 4-Aryl/heteroaryl-1H-pyrazol-1-yl)acetonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-(Alkynyl)-1H-pyrazol-1-yl)acetonitrile |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | (4-Chloro-1H-pyrazol-1-yl)acetic acid/acetamide |

| Nitrile Reduction | Reducing agent (e.g., LiAlH₄, H₂/catalyst) | 2-(4-Chloro-1H-pyrazol-1-yl)ethan-1-amine |

| Tetrazole Formation | NaN₃, Lewis acid | 5-((4-Chloro-1H-pyrazol-1-yl)methyl)-1H-tetrazole |

Strategic Applications in Organic Synthesis and Advanced Material Precursors

A Versatile Building Block for Complex Heterocyclic Architectures

The inherent reactivity of (4-chloro-1H-pyrazol-1-yl)acetonitrile makes it an ideal starting material for the construction of more elaborate molecular frameworks. The presence of the chloro substituent allows for nucleophilic substitution reactions, while the acetonitrile (B52724) group can be hydrolyzed, reduced, or used in cyclization reactions.

Synthesis of Polycyclic and Fused Pyrazole (B372694) Derivatives (e.g., Pyrazolo[3,4-d]pyrimidines)

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest due to their structural similarity to purines, which allows them to interact with a variety of biological targets. While direct synthesis from this compound is not extensively documented, its structural motifs are key to forming this scaffold. A common synthetic strategy involves the cyclization of an appropriately substituted aminopyrazole with a one-carbon synthon.

For instance, a plausible route could involve the transformation of the nitrile group of this compound into an amino group, followed by the introduction of a cyano group at the 5-position of the pyrazole ring. This intermediate, a 5-amino-4-cyanopyrazole derivative, could then undergo cyclization with reagents like formamide or orthoesters to yield the pyrazolo[3,4-d]pyrimidine core. The 4-chloro substituent on the pyrazole ring could be retained or modified in subsequent steps to generate a library of diverse compounds.

Several studies have demonstrated the synthesis of pyrazolo[3,4-d]pyrimidines from various pyrazole precursors. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride can lead to the formation of a pyrazolo[3,4-d] nih.govmdpi.comoxazin-3-yl)acetonitrile intermediate, which upon reaction with primary aromatic amines, furnishes pyrazolo[3,4-d]pyrimidines semanticscholar.org. Another approach involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines nih.gov. These examples highlight the utility of functionalized pyrazoles in constructing the pyrazolo[3,4-d]pyrimidine scaffold.

Table 1: Examples of Pyrazolo[3,4-d]pyrimidine Derivatives and their Precursors

| Derivative | Precursor | Synthetic Approach |

|---|---|---|

| Substituted Pyrazolo[3,4-d]pyrimidines | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Cyclization with acetic anhydride followed by reaction with amines semanticscholar.org. |

| 1-Substituted 4-chloropyrazolo[3,4-d]pyrimidines | 4,6-Dichloropyrimidine-5-carboxaldehyde | Reaction with hydrazines followed by cyclization nih.gov. |

Construction of Macrocycles and Supramolecular Assemblies

The rigid structure of the pyrazole ring and the potential for functionalization at multiple sites make pyrazole-containing molecules attractive components for the construction of macrocycles and supramolecular assemblies mdpi.commdpi.comconicet.gov.ar. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating self-assembly into well-defined architectures nih.gov.

While the direct application of this compound in this context is not well-documented, its structure suggests significant potential. The acetonitrile group could be hydrolyzed to a carboxylic acid, which can then participate in ester or amide bond formation to create macrocyclic structures. The chloro group offers a site for cross-coupling reactions, allowing the pyrazole to be linked to other molecular fragments. For example, a novel cyclophane containing a 1H-pyrazole moiety has been synthesized through the reaction of a tosylated polyamine with 1H-3,5-bis(chloromethyl)pyrazole mdpi.com. This demonstrates the feasibility of incorporating pyrazole units into macrocyclic frameworks.

Furthermore, pyrazole derivatives are known to form various hydrogen-bonded motifs, including dimers, trimers, tetramers, and chains, which are fundamental to the construction of supramolecular assemblies nih.govmdpi.comconicet.gov.ar. The specific substituents on the pyrazole ring influence the resulting supramolecular structure. The presence of both a chloro and an acetonitile group on the pyrazole ring of this compound could lead to unique and predictable packing arrangements in the solid state.

Role as Intermediates in Medicinal Chemistry Research

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of various biologically active molecules.

Precursors for Janus Kinase (JAK) Inhibitor Scaffolds

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making JAK inhibitors an important class of therapeutic agents google.comnih.gov. Several approved JAK inhibitors feature a pyrazole core, highlighting the importance of this heterocycle in designing effective modulators of this enzyme family nih.govresearchgate.net.

Although a direct synthetic route from this compound to a specific JAK inhibitor has not been explicitly described in the reviewed literature, its potential as a precursor is evident. The general structure of many JAK inhibitors consists of a heterocyclic core, often a pyrimidine or a related system, attached to a substituted pyrazole. The 4-chloro substituent on this compound could be utilized in cross-coupling reactions to attach the pyrazole ring to the core heterocyclic system of a JAK inhibitor. The acetonitrile side chain could be further modified to introduce other necessary functional groups to optimize potency and pharmacokinetic properties.

For example, the synthesis of certain JAK inhibitors involves the coupling of a boronic acid-substituted pyrazole with a chlorinated heterocyclic core. It is conceivable that this compound could be converted to a corresponding boronic acid derivative and used in such a coupling reaction.

Table 2: Selected Janus Kinase (JAK) Inhibitors with Pyrazole-containing Scaffolds

| JAK Inhibitor | Key Structural Feature | Therapeutic Application |

|---|---|---|

| Ruxolitinib | Pyrrolopyrimidine linked to a substituted pyrazole | Myelofibrosis, polycythemia vera |

| Tofacitinib | Pyrrolopyrimidine linked to a piperidine and pyrazole | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis |

Building Blocks for Androgen Receptor Antagonists

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Androgen receptor antagonists block the action of androgens, thereby inhibiting the growth of prostate cancer cells. Many non-steroidal AR antagonists incorporate a pyrazole ring in their structure nih.gov.

The synthetic utility of this compound as a building block for AR antagonists lies in its ability to be elaborated into more complex pyrazole-containing scaffolds. The chloro group can be displaced by various nucleophiles, and the acetonitrile group can be transformed into other functionalities. For instance, the synthesis of some AR antagonists involves the reaction of a pyrazole derivative with a substituted benzonitrile.

While no direct synthesis of a known AR antagonist from this compound has been reported, the versatility of this building block makes it a plausible starting point for the development of novel AR antagonists. The chloro- and acetonitrile-substituted pyrazole could be incorporated into a larger molecular framework designed to bind to the androgen receptor.

Development of Novel Antiviral and Antimycobacterial Scaffolds

The pyrazole nucleus is a common feature in compounds with a broad spectrum of antimicrobial activities, including antiviral and antimycobacterial effects nih.govnih.govnih.govorientjchem.orgmdpi.com. The development of new agents to combat viral and mycobacterial infections is a critical area of research due to the emergence of drug-resistant strains.

The potential of this compound in this area stems from the established biological activity of pyrazole derivatives. For instance, a series of 3-substituted 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles have shown in vitro activity against Mycobacterium tuberculosis, including isoniazid-resistant strains nih.gov. The synthesis of these compounds involves the cyclocondensation of a β-diketone with isoniazid. It is conceivable that this compound could be transformed into a suitable β-dicarbonyl compound and utilized in a similar synthetic strategy.

In the realm of antiviral research, pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated activity against a range of coronaviruses, including SARS-CoV-2 nih.gov. The synthesis of these compounds involved the condensation of a pyrazolylhydrazide derivative with 2-chloro-3-formylquinoline. This compound could potentially be converted to a corresponding hydrazide and used in the synthesis of similar antiviral agents.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-d]pyrimidine |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile |

| Acetic anhydride |

| Pyrazolo[3,4-d] nih.govmdpi.comoxazin-3-yl)acetonitrile |

| 4,6-Dichloropyrimidine-5-carboxaldehyde |

| N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide |

| Thoiurea |

| 1H-3,5-bis(chloromethyl)pyrazole |

| Janus Kinase (JAK) |

| Ruxolitinib |

| Tofacitinib |

| AZD4205 |

| Androgen Receptor (AR) |

| Isoniazid |

| 3-substituted 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles |

Application in Agrochemical Research and Development

The pyrazole moiety is a critical pharmacophore in a wide array of commercial pesticides, including insecticides, herbicides, and fungicides. The inherent biological activity of the pyrazole ring, coupled with the potential for diverse substitutions, allows for the fine-tuning of physicochemical properties and target specificity. This has made pyrazole derivatives a focal point of agrochemical research for several decades.

Intermediates for Pyrazole-Based Agrochemicals

In the design and synthesis of novel agrochemicals, the strategic selection of building blocks and intermediates is paramount. These intermediates often contain the core chemical scaffold that will be further elaborated to yield the final active ingredient. While a vast number of pyrazole-containing molecules have been synthesized and evaluated for their pesticidal properties, the specific utility of "this compound" as a widely adopted intermediate in the production of commercial agrochemicals is not documented in the available literature.

The synthesis of prominent pyrazole-based agrochemicals, such as the insecticide Fipronil, the fungicide Pyraclostrobin, and the insecticide Chlorantraniliprole, proceeds through well-established synthetic routes that utilize different pyrazole precursors. For instance, the synthesis of Fipronil typically involves the reaction of a substituted phenylhydrazine with a cyano-containing compound, followed by further functionalization. Similarly, the synthetic pathways for other major pyrazole agrochemicals commence from different starting materials.

The following table provides an overview of some significant pyrazole-based agrochemicals and their primary applications, though it is important to note that their synthesis has not been linked to "this compound."

| Agrochemical | Type | Primary Application |

| Fipronil | Insecticide | Broad-spectrum control of insects in agriculture and veterinary medicine. |

| Chlorantraniliprole | Insecticide | Control of lepidopteran pests in various crops. |

| Pyraclostrobin | Fungicide | Broad-spectrum control of fungal diseases in fruits, vegetables, and cereals. |

| Penthiopyrad | Fungicide | Control of a range of fungal diseases in specialty and row crops. |

| Pinoxaden | Herbicide | Post-emergence control of grass weeds in cereal crops. |

Contribution to Pesticide Design

The design of new pesticides is a complex process that involves identifying a target pest, understanding the mode of action, and then creating molecules that can effectively interact with the biological target. The pyrazole ring is a versatile scaffold in this process due to its ability to be substituted at various positions, influencing the molecule's shape, electronic properties, and metabolic stability.

While the direct contribution of "this compound" to the design of commercialized pesticides is not evident from available data, the structural motifs it contains are relevant to the broader field of pesticide chemistry. The exploration of various substituted pyrazoles continues to be an active area of research in the quest for new and improved crop protection solutions.

Advanced Spectroscopic Techniques for Structural Characterization and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For (4-chloro-1H-pyrazol-1-yl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyrazole (B372694) ring and the two protons of the methylene (B1212753) (-CH₂-) group. The chemical shifts of the ring protons would be influenced by the chloro substituent and the nitrogen atoms, while the methylene protons would appear as a singlet, shifted downfield by the adjacent electron-withdrawing cyano and pyrazole groups.

The ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the three unique carbons of the chloro-substituted pyrazole ring, the methylene carbon, and the nitrile carbon.

No specific, experimentally-derived ¹H or ¹³C NMR data for this compound is available in the searched public-domain literature. Chemical suppliers may hold this data in their Certificates of Analysis, but it is not publicly released bldpharm.comambeed.com.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC)

2D NMR experiments establish correlations between different nuclei to piece together the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between neighboring protons, though for this molecule, with no direct H-H coupling expected, it would be of limited use unless long-range couplings are observed.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, definitively assigning the methylene protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the acetonitrile (B52724) group and the N-1 position of the pyrazole ring.

Specific 2D NMR data for this compound could not be located.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the target compound, a sharp, intense absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2250 cm⁻¹. Other key vibrations would include C-H stretches for the aromatic ring and the CH₂ group, C=C and C=N stretching within the pyrazole ring, and a C-Cl stretching vibration at lower wavenumbers.

While general principles of IR spectroscopy can predict these features, a specific experimental spectrum for this compound is not publicly available.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight and elemental formula of a compound. For C₅H₄ClN₃, the expected monoisotopic mass is approximately 141.0148 Da. echemi.com HRMS would confirm this mass with high accuracy, and the isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom (due to the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns could also provide structural information, such as the loss of the acetonitrile group.

Predicted mass-to-charge ratios for various adducts of the related acetic acid derivative exist uni.lu, but experimental HRMS data for this compound itself is not published.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the pyrazole ring. The spectrum would show absorption maxima (λ_max) corresponding to π→π* transitions. The substitution on the ring would influence the exact position of these absorptions.

No UV-Vis absorption or emission spectra for this compound were found in the available literature, though data for other pyrazole-containing systems in different applications have been published. acs.org

Solid-State Characterization Methods (e.g., X-ray Crystallography)

Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. This technique would unambiguously determine bond lengths, bond angles, and the planarity of the pyrazole ring. While the crystal structure for the parent compound, 4-chloro-1H-pyrazole, has been determined sigmaaldrich.com, this analysis has not been published for its N-acetonitrile derivative.

No crystallographic data for this compound is present in the searched crystallographic databases.

Computational and Theoretical Investigations of 4 Chloro 1h Pyrazol 1 Yl Acetonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (4-chloro-1H-pyrazol-1-yl)acetonitrile. These methods model the molecule's electron distribution to predict its geometry, energy, and spectroscopic characteristics.

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that govern reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the pyrazole (B372694) ring, with its π-excess aromatic system, and the electron-withdrawing chloro and acetonitrile (B52724) groups are key determinants of its electronic structure. nih.gov DFT calculations can reveal the spatial distribution and energy levels of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more chemically reactive. nih.gov

In related pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO's position can be influenced by substituents. For instance, in halogenated heterocycles, the LUMO or LUMO+1 lobes are often centered on the carbon-halogen bond, which is crucial for correlating reactivity in nucleophilic substitutions. wuxibiology.com In the case of this compound, the electron-withdrawing nature of the chloro group and the acetonitrile moiety would be expected to lower the energy of the LUMO, influencing its acceptor properties.

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.5 eV | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. nih.gov |

| Dipole Moment | ~3.5 D | A measure of the molecule's overall polarity, arising from the electronegative Cl and N atoms. |

Quantum chemical calculations can predict the thermodynamic feasibility of chemical reactions by computing the energies of reactants, products, and transition states. For the synthesis or transformation of this compound, DFT can be used to calculate key thermodynamic properties such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS). This information is vital for optimizing reaction conditions, such as temperature and pressure, to maximize product yield. For example, calculations can determine whether a proposed synthetic step is exothermic or endothermic and whether it is spontaneous under certain conditions.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the molecule's flexibility and its interactions with its environment, such as a solvent.

For this compound, MD simulations can explore the rotational barrier around the single bond connecting the acetonitrile group to the pyrazole ring, identifying the most stable conformations. Furthermore, when the molecule is simulated in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around it and the nature of the intermolecular interactions, such as hydrogen bonding or van der Waals forces. Such simulations are critical for understanding solubility and how the solvent might influence reaction pathways. Studies on other pyrazole derivatives have successfully used MD simulations to analyze the stability of ligand-receptor complexes, showing only minor conformational changes and fluctuations over simulation times of up to 50 nanoseconds. nih.govresearchgate.net

Reaction Pathway and Mechanism Elucidation

Computational methods are invaluable for mapping out the step-by-step mechanism of chemical reactions. By calculating the potential energy surface, researchers can identify transition states and intermediates along a reaction coordinate.

One relevant reaction is the electrochemical chlorination of pyrazole to form 4-chloropyrazole, a precursor to the title compound. A proposed mechanism suggests that the initial product is 1-chloropyrazole, which then rearranges to the more stable 4-chloropyrazole. researchgate.net This is followed by a potential side reaction where further chlorination leads to 1,4-dichloropyrazole, which can react with another 4-chloropyrazole molecule to form a bipyrazole dimer. researchgate.net Computational modeling of this pathway could validate the proposed intermediates and determine the activation energies for each step, providing a deeper understanding of the reaction's efficiency and the formation of byproducts.

Cheminformatics and Virtual Screening for Derivative Design

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. This compound can serve as a scaffold or starting point for designing new molecules with desired biological activities.

Virtual screening is a key technique in this area, where large libraries of virtual compounds are computationally docked into the binding site of a biological target, such as an enzyme or receptor. researchgate.net The pyrazole scaffold is a common feature in many biologically active compounds and is frequently used in the design of new drug candidates. nih.govmdpi.com Docking studies on pyrazole derivatives have been used to predict binding affinities and interaction modes with various protein targets, including kinases, which are often implicated in cancer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is another cheminformatics approach. nih.gov By building mathematical models that correlate structural features of a series of compounds with their experimental biological activity, QSAR can predict the activity of new, unsynthesized derivatives of this compound. nih.gov This allows for the rational design of more potent and selective molecules, prioritizing the synthesis of the most promising candidates and accelerating the discovery process. researchgate.net

Emerging Research Directions and Future Prospects for 4 Chloro 1h Pyrazol 1 Yl Acetonitrile

Discovery of Novel Reactivity Patterns and Synthetic Transformations

While the fundamental reactivity of the pyrazole (B372694) and acetonitrile (B52724) moieties is understood, future research is aimed at uncovering more sophisticated and controlled transformations. The presence of the chloro-substituent, the acidic alpha-proton to the nitrile, and the pyrazole ring's nitrogen atoms offer multiple sites for inventive functionalization.

Emerging research includes exploring advanced C-H functionalization and cross-coupling reactions. For instance, electrochemical methods are being developed for the halogenation and trifluoromethylation of the pyrazole ring under mild conditions, which could be applied to (4-chloro-1H-pyrazol-1-yl)acetonitrile to introduce further complexity. rsc.org Another novel approach involves the ring-opening of strained systems, such as 1-cyanocyclopropane-1-carboxylates, which react with aryl hydrazines to form functionalized pyrazoles, suggesting new pathways to synthesize complex derivatives. tsijournals.com These strategies move beyond simple substitutions, enabling the construction of intricate molecular architectures for various applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands of high-throughput screening and process optimization, the integration of this compound synthesis into continuous flow and automated platforms is a significant future direction. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

Although specific flow synthesis protocols for this compound are not yet widely published, the groundwork has been laid with related heterocyclic systems. Microwave-assisted and continuous flow multi-step syntheses have been successfully developed for other pyrazole derivatives, demonstrating the feasibility of this approach. These modern techniques significantly shorten reaction times and improve yields, paving the way for the efficient, on-demand production of libraries of derivatives based on the this compound scaffold for biological and materials screening.

Computational-Assisted Design of Functional Materials Precursors

Computational chemistry is becoming an indispensable tool for predicting the properties of new materials before their synthesis. For precursors like this compound, molecular modeling and Density Functional Theory (DFT) studies can predict how it will behave as a building block, or 'linker', in larger, functional materials.

A prime example is in the field of Metal-Organic Frameworks (MOFs), where pyrazole-containing linkers are of significant interest. diva-portal.orgnih.gov Computational models can simulate the assembly of these linkers with metal ions, predicting the resulting MOF's porosity, stability, and electronic properties. acs.org By modeling derivatives of this compound, where the nitrile or chloro groups are transformed into coordinating groups like carboxylates or additional heterocycles, researchers can rationally design precursors for MOFs with tailored properties for applications such as gas storage, catalysis, or chemical sensing. nih.gov

Exploration in Supramolecular Chemistry and Nanotechnology Applications

The ability of the pyrazole ring to coordinate with metal ions makes this compound an attractive candidate for supramolecular chemistry and nanotechnology. nih.gov The development of pyrazole-based MOFs is a major focus, where the pyrazole units act as struts connecting metal nodes to form highly porous, crystalline materials. diva-portal.orgnih.gov

These pyrazole-based MOFs exhibit a range of fascinating properties and applications, as detailed in the table below.

| MOF Type | Metal Ion | Key Property/Application | Reference |

| Co-MOF | Cobalt | Single-molecule magnet behavior, light-dependent electrical conductivity. | acs.orgacs.org |

| Ni-MOF | Nickel | Proton conductivity for fuel cells, antiferromagnetic behavior. | acs.orgacs.org |

| Al-pda | Aluminum | Selective adsorption of volatile organic compounds (VOCs), particularly formaldehyde. | dtu.dk |

| Cu-based | Copper | Heterogeneous catalysis, potential for gas adsorption. | nih.gov |

(This table is interactive and can be sorted by column.)

The nitrile group on this compound provides a reactive handle for post-synthetic modification within a MOF structure, allowing for the fine-tuning of the nanomaterial's properties after its initial formation. This opens up possibilities for creating highly specialized sensors, drug delivery systems, and catalysts.

Sustainable and Eco-Friendly Synthetic Strategies

A critical direction for the future of chemistry is the development of sustainable processes that minimize waste and environmental impact. Research into the synthesis of pyrazoles, including precursors like this compound, is increasingly focused on green chemistry principles.

Several eco-friendly methods are being explored:

Electrochemical Synthesis: This technique uses electricity as a "traceless" reagent to drive reactions, such as the halogenation of pyrazoles or [3+2] dipolar cycloadditions to form the pyrazole ring. rsc.orgst-andrews.ac.ukwpmucdn.com This avoids the need for stoichiometric chemical oxidants or hazardous reagents.

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. tsijournals.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, improving atom economy and reducing the number of purification steps required. tsijournals.com

Use of Greener Solvents: Shifting from traditional organic solvents to water or employing solvent-free conditions is a key aspect of green pyrazole synthesis. tsijournals.com

These strategies promise to make the production of this compound and its derivatives more efficient, cost-effective, and environmentally benign.

Q & A

Q. What are the recommended synthetic routes for (4-chloro-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-acetonitrile derivatives often involves nucleophilic substitution or cyclization reactions. For example, reactions between pyrazole amines and chloroacetonitrile precursors under basic conditions (e.g., K₂CO₃ in DMF) are common . Optimization can be achieved via Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and reaction time. Central Composite Design (CCD) or Full Factorial Designs (FFD) help identify significant variables and interactions. For instance, in similar compounds, DOE has been used to optimize chromatographic separations by adjusting pH, flow rate, and acetonitrile concentration .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm substituent positions (e.g., chloro group at pyrazole C4) via H and C NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 153.0072 for C₅H₃ClN₃).

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL for small-molecule refinement .

- HPLC-PDA : Assess purity with reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on acetonitrile derivatives' hazards:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation (acetonitrile derivatives have acute inhalation toxicity, e.g., mouse CL₅₀ = 6.02 mg/L) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent vapor dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound in aqueous-organic systems?

Methodological Answer: Phase separation in acetonitrile-water systems can occur under specific conditions (e.g., salt addition, low temperatures). For example:

- Salt-Out Extraction : Adding NaCl reduces acetonitrile solubility, enabling phase separation .

- Low-Temperature Partitioning : Cooling to -20°C induces crystallization or phase splitting .

Validate solubility via IUPAC-NIST databases, which provide temperature-dependent solubility profiles (e.g., acetonitrile-KI systems at 283–333 K) .

Q. What experimental design strategies improve HPLC method development for analyzing this compound in complex matrices?

Methodological Answer: Use multivariate optimization:

- Factors : pH (3–7), acetonitrile concentration (20–40%), flow rate (0.8–1.2 mL/min) .

- Response Surface Methodology (RSM) : Apply Box-Behnken Design (BBD) to model resolution and retention time .

Example workflow:

Perform a Full Factorial Design (FFD) to screen critical parameters.

Use BBD with triplicate center points to refine optimal conditions.

Validate robustness via Student’s t-test (α = 0.05) .

Q. How can metabolomic studies address conflicting toxicity data for this compound?

Methodological Answer: Integrate proteomics and metabolomics:

- Sample Preparation : Extract metabolites using methanol/acetonitrile (1:1 v/v) with ultrasound-assisted low-temperature extraction .

- LC-MS/MS Analysis : Quantify metabolites (e.g., cyanide derivatives) and correlate with in vivo toxicity endpoints.

- Statistical Analysis : Apply Principal Component Analysis (PCA) to identify biomarkers and resolve discrepancies between in vitro/in vivo data .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.